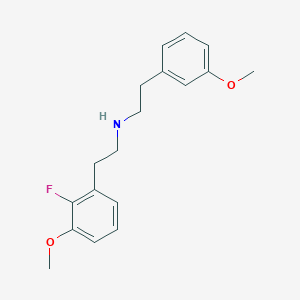
N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine typically involves multi-step organic reactions. A common approach might include:
Starting Materials: 2-Fluoro-3-methoxybenzaldehyde and 3-methoxyphenylacetonitrile.
Step 1: Formation of the intermediate Schiff base by reacting 2-Fluoro-3-methoxybenzaldehyde with 3-methoxyphenylacetonitrile in the presence of a base such as sodium hydroxide.
Step 2: Reduction of the Schiff base to the corresponding amine using a reducing agent like sodium borohydride or lithium aluminum hydride.
Step 3: Purification of the final product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to secondary or tertiary amines using reducing agents.
Substitution: Halogenation, nitration, or sulfonation reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2-Fluoro-3-methoxyphenethyl)-2-(3-methoxyphenyl)ethan-1-amine: shares structural similarities with other phenethylamines, such as:
Uniqueness
- The presence of both fluoro and methoxy groups in this compound may confer unique properties, such as increased lipophilicity or altered receptor binding affinity, distinguishing it from other phenethylamines.
Properties
Molecular Formula |
C18H22FNO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[2-(2-fluoro-3-methoxyphenyl)ethyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H22FNO2/c1-21-16-7-3-5-14(13-16)9-11-20-12-10-15-6-4-8-17(22-2)18(15)19/h3-8,13,20H,9-12H2,1-2H3 |
InChI Key |
SSPXJOSJODGICB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCCC2=C(C(=CC=C2)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



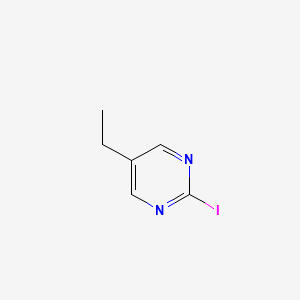
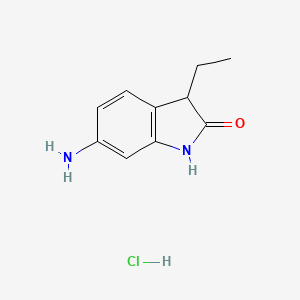
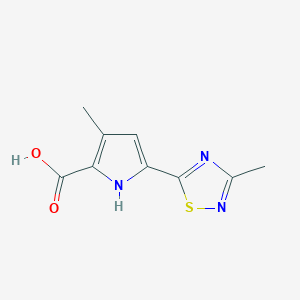
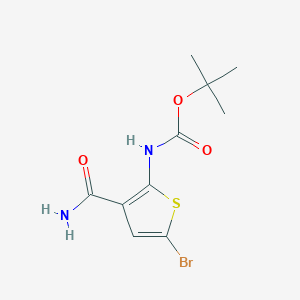
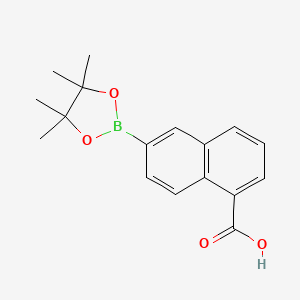

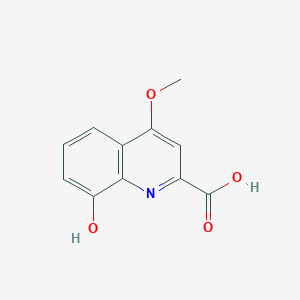

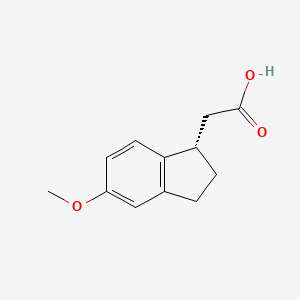
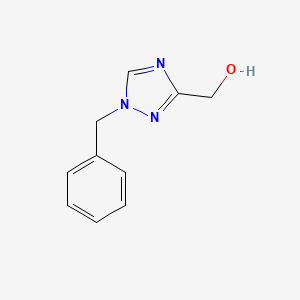
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
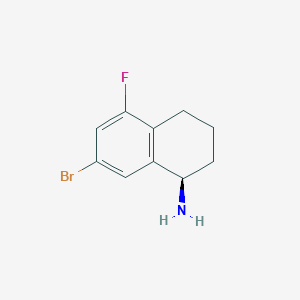
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
